molecular formula C18H11ClO3 B5798259 1-formyl-2-naphthyl 2-chlorobenzoate

1-formyl-2-naphthyl 2-chlorobenzoate

Cat. No.: B5798259
M. Wt: 310.7 g/mol
InChI Key: VNTSZZLTPKFVOE-UHFFFAOYSA-N
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Description

1-Formyl-2-naphthyl 2-chlorobenzoate is an ester derivative combining a naphthalene moiety with a 2-chlorobenzoate group. The naphthalene ring is substituted with a formyl group at position 1, while the benzoate group bears a chlorine atom at position 2. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the naphthyl group and electronic effects from the electron-withdrawing chlorine substituent.

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTSZZLTPKFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Effects: 2-Chlorobenzoate vs. Isomers

The position of the chlorine substituent on the benzoate ring significantly impacts biological and chemical behavior. For example:

  • 2-Chlorobenzoate (2-CB) is poorly utilized by Desulfomonile species compared to 3-chlorobenzoate (3-CB) in microbial degradation studies .
  • In bioreporter assays, 2-chlorobenzoate fails to induce EGFP expression in Pseudomonas putida KT2440, unlike nitro- or hydroxy-substituted analogs, highlighting positional specificity in ligand-receptor interactions .
Ester Group Variations: Naphthyl vs. Methyl Esters

The nature of the ester group influences solubility, stability, and applications:

  • Methyl 2-chlorobenzoate (M2CB) is a simple ester used to study electrophilic aromatic substitution effects . Its small methyl group enhances volatility but limits steric hindrance.

Table 2: Ester Group Comparison

Compound Ester Group LogP (Predicted) Applications
Methyl 2-chlorobenzoate Methyl ~2.5 Chemical synthesis studies
1-Formyl-2-naphthyl 2-chlorobenzoate Naphthyl-formyl ~4.2 Materials science, drug design
Metal Complexes vs. Organic Esters

2-Chlorobenzoate derivatives can act as ligands in metal complexes. For instance:

  • In contrast, 1-formyl-2-naphthyl 2-chlorobenzoate lacks metal-binding sites but may show superior membrane permeability due to its organic ester structure.

Table 3: Metal Complex vs. Organic Ester

Compound Structure Bioactivity Stability
Co(II)-2-chlorobenzoate Metal-coordinated Antiviral (COVID-19 research) High thermal stability
1-Formyl-2-naphthyl 2-chlorobenzoate Organic ester Pending studies Susceptible to hydrolysis
Biodegradability and Environmental Impact

2-Chlorobenzoate is degraded via 2-chlorobenzoate dioxygenase in microbial communities, but its persistence varies with substituent position and ester complexity . The naphthyl group in 1-formyl-2-naphthyl 2-chlorobenzoate may hinder enzymatic access, increasing environmental persistence compared to simpler esters like methyl 2-chlorobenzoate.

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